molecular formula C6H10F3NO B11741906 (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

Katalognummer: B11741906
Molekulargewicht: 169.14 g/mol
InChI-Schlüssel: YQRAKOTXZFIGPC-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is a chemical compound belonging to the class of morpholine derivatives It is characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine typically involves the reaction of N-methylmorpholine with trifluoroacetaldehyde in the presence of an acid catalyst. The process involves the formation of an iminium ion intermediate, which subsequently reacts with trifluoroacetaldehyde to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in catalytic reactions and as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is unique due to its specific structural configuration and the presence of both a methyl and a trifluoromethyl group on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H10F3NO

Molekulargewicht

169.14 g/mol

IUPAC-Name

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1

InChI-Schlüssel

YQRAKOTXZFIGPC-RFZPGFLSSA-N

Isomerische SMILES

C[C@@H]1[C@@H](OCCN1)C(F)(F)F

Kanonische SMILES

CC1C(OCCN1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.